An In-depth Technical Guide to 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine (CAS No. 1256813-45-2), a heterocyclic compound of significant interest in medicinal chemistry. As a substituted azaindole, this molecule serves as a versatile scaffold for the development of novel therapeutics. This document consolidates available data and provides expert insights into its reactivity and utility as a building block in drug discovery, with a particular focus on its potential as a precursor for kinase inhibitors and other targeted therapies.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide range of biological targets. The fusion of a pyrrole and a pyridine ring creates a unique electronic environment that can be strategically functionalized to modulate pharmacological activity. The introduction of a bromine atom at the 3-position and an amine group at the 4-position of this scaffold, as in 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine, offers multiple avenues for synthetic diversification, making it a valuable intermediate for the generation of compound libraries in drug discovery campaigns.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 1256813-45-2 | Chemical Abstracts Service |
| Molecular Formula | C₇H₆BrN₃ | - |
| Molecular Weight | 212.05 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar heterocyclic compounds. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of functionalized heterocycles. |
| Purity | Commercially available with purities typically around 97%.[1] | Supplier Information |
Spectroscopic Characterization (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a broad signal for the amine protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amine group. The proton on the pyrrole nitrogen will also be observable.
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¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the bicyclic system. The carbon atom attached to the bromine (C3) will be significantly shifted downfield.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M+ and M+2) being a key identifier.
Proposed Synthesis
A definitive, published synthetic route for 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine is not currently available. However, based on established methodologies for the synthesis of related pyrrolopyridine derivatives, a plausible synthetic pathway can be proposed. A potential strategy involves the construction of the 1H-pyrrolo[3,2-c]pyridin-4-amine core followed by a regioselective bromination.
Synthesis of the 1H-pyrrolo[3,2-c]pyridin-4-amine Core
The synthesis of the core scaffold can be approached through multi-step sequences starting from substituted pyridines. A general approach is outlined below, inspired by synthetic strategies for related azaindoles.
Figure 1: Proposed general synthetic workflow for the 1H-pyrrolo[3,2-c]pyridin-4-amine core.
Regioselective Bromination
The bromination of the 1H-pyrrolo[3,2-c]pyridin-4-amine core is anticipated to occur regioselectively on the electron-rich pyrrole ring. The C3 position is the most likely site for electrophilic substitution due to the directing effects of the fused pyridine ring and the activating nature of the pyrrole nitrogen.
Experimental Protocol (Proposed):
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Dissolution: Dissolve 1H-pyrrolo[3,2-c]pyridin-4-amine in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent like dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.
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Brominating Agent: Add a brominating agent such as N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS is preferred as it is a milder and more selective brominating agent compared to elemental bromine.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine.
Figure 2: Proposed experimental workflow for the bromination of 1H-pyrrolo[3,2-c]pyridin-4-amine.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine lies in the versatility of its functional groups. The bromine atom at the C3 position serves as a handle for various palladium-catalyzed cross-coupling reactions, while the amino group at C4 and the pyrrole nitrogen can be subjected to a range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is expected to be highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) can be used to form new carbon-carbon bonds, enabling the synthesis of 3-aryl or 3-heteroaryl derivatives.[2][3][4][5] This is a powerful method for exploring the structure-activity relationship (SAR) of the scaffold.
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Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling with primary or secondary amines using a palladium catalyst and a suitable phosphine ligand.[6][7][8][9] This reaction is instrumental in the synthesis of compounds with diverse amine functionalities at the 3-position.
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Sonogashira Coupling: Coupling with terminal alkynes can be achieved using a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl moieties at the C3 position.
Figure 3: Key reactivity pathways of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine.
Derivatization of the Amino Group
The primary amino group at the 4-position is a nucleophilic center that can readily undergo various chemical transformations, including:
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Acylation to form amides.
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Sulfonylation to form sulfonamides.
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Alkylation to form secondary or tertiary amines.
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Reductive amination with aldehydes or ketones.
Modification of the Pyrrole Nitrogen
The N-H of the pyrrole ring can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the N1 position. This provides another point of diversification for library synthesis.
Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in a number of biologically active molecules, particularly as kinase inhibitors. The structural features of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine make it an attractive starting material for the synthesis of compounds targeting various kinases implicated in cancer and inflammatory diseases. For instance, derivatives of the related pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against FMS kinase, which is involved in various cancers and inflammatory disorders.
Furthermore, the ability to readily diversify the molecule at the C3 and C4 positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is a critical aspect of the drug development process. Recent studies on 1H-pyrrolo[3,2-c]pyridine derivatives have highlighted their potential as colchicine-binding site inhibitors with potent anticancer activities.[2]
Conclusion
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine is a strategically important building block for medicinal chemistry and drug discovery. While detailed experimental data on this specific compound is limited, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of the azaindole family. The presence of orthogonal functional groups—a reactive bromine atom for cross-coupling and a nucleophilic amine—provides a powerful platform for the synthesis of diverse compound libraries. This technical guide serves as a valuable resource for researchers looking to leverage the synthetic potential of this promising heterocyclic scaffold in the pursuit of novel therapeutics.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available from: [Link].
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Howei Pharm. CAS 1256813-45-2 C7H6BrN3 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine 97.00%. Available from: [Link].
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Barbe, G., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. Available from: [Link].
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link].
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
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ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link].
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Tang, D., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(7), 1736. Available from: [Link].
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